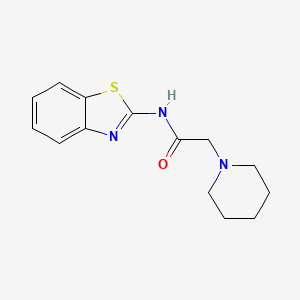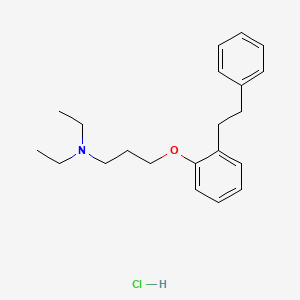
1-Piperidineacetamide, N-2-benzothiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineacetamide, N-2-benzothiazolyl- is a chemical compound with the molecular formula C14H17N3OS It features a piperidine ring attached to an acetamide group, which is further connected to a benzothiazole moiety
Métodos De Preparación
The synthesis of 1-Piperidineacetamide, N-2-benzothiazolyl- typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Piperidineacetamide, N-2-benzothiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and organic solvents are commonly used in these reactions. Conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Aplicaciones Científicas De Investigación
1-Piperidineacetamide, N-2-benzothiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperidineacetamide, N-2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
1-Piperidineacetamide, N-2-benzothiazolyl- can be compared with other similar compounds, such as:
1-(2-Benzothiazolyl)pyrazolines: These compounds also contain a benzothiazole moiety and exhibit similar biological activities.
N-(2-Benzothiazolyl)-1-piperidineethanamine: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Propiedades
Número CAS |
66157-55-9 |
|---|---|
Fórmula molecular |
C14H17N3OS |
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H17N3OS/c18-13(10-17-8-4-1-5-9-17)16-14-15-11-6-2-3-7-12(11)19-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16,18) |
Clave InChI |
OMEJXRXXPJVIEM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(=O)NC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)

![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)




![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)

